2-methyl-N-(2-phenylpropyl)prop-2-enamide;2-methylprop-2-enoic acid
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Overview
Description
2-methyl-N-(2-phenylpropyl)prop-2-enamide;2-methylprop-2-enoic acid is a chemical compound that combines the properties of both an amide and a carboxylic acid. This compound is known for its unique structure, which includes a phenylpropyl group attached to the nitrogen atom of the amide and a methyl group on the prop-2-enoic acid. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-phenylpropyl)prop-2-enamide typically involves the reaction of 2-methylprop-2-enoic acid with 2-phenylpropylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-methyl-N-(2-phenylpropyl)prop-2-enamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-phenylpropyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
2-methyl-N-(2-phenylpropyl)prop-2-enamide is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-phenylpropyl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(butoxymethyl)prop-2-enamide
- Butyl prop-2-enoate
- Methyl 2-methylprop-2-enoate
- Prop-2-enenitrile
Uniqueness
2-methyl-N-(2-phenylpropyl)prop-2-enamide stands out due to its unique combination of an amide and a carboxylic acid group, which imparts distinct chemical properties.
Properties
CAS No. |
37129-92-3 |
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Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-methyl-N-(2-phenylpropyl)prop-2-enamide;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C13H17NO.C4H6O2/c1-10(2)13(15)14-9-11(3)12-7-5-4-6-8-12;1-3(2)4(5)6/h4-8,11H,1,9H2,2-3H3,(H,14,15);1H2,2H3,(H,5,6) |
InChI Key |
XUJCNILWMYGWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C(=C)C)C1=CC=CC=C1.CC(=C)C(=O)O |
Origin of Product |
United States |
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